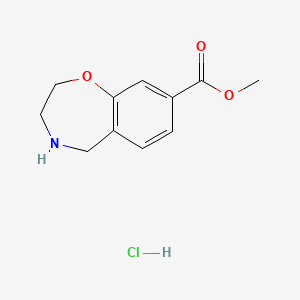

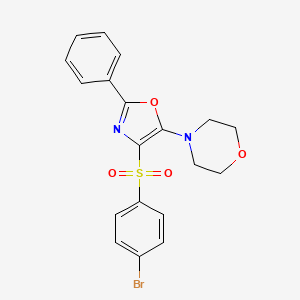

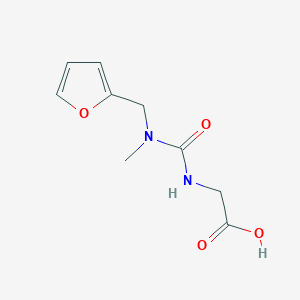

![molecular formula C26H22FN3O3S B2410257 2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide CAS No. 899987-21-4](/img/structure/B2410257.png)

2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a methyl group, a dioxospiro ring, an indoline ring, a thiazolidin ring, and a tolyl group. These groups could potentially confer a variety of chemical properties to the compound .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl and tolyl groups are aromatic and could contribute to the compound’s stability and reactivity . The dioxospiro and thiazolidin rings could also impact the compound’s three-dimensional structure and properties .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its various functional groups. For instance, the fluorophenyl and tolyl groups could participate in electrophilic aromatic substitution reactions . Additionally, the compound could potentially act as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure and functional groups. For example, the presence of fluorine could increase the compound’s stability and affect its reactivity .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research into the antibacterial properties of novel N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives demonstrated that certain compounds within this category exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests a potential application in developing new antibacterial agents (Borad et al., 2015).

Anti-inflammatory and Analgesic Activity

Studies have shown that derivatives of the base compound possess significant anti-inflammatory and analgesic properties. For instance, certain derivatives were synthesized and displayed considerable anti-inflammatory activity by inhibiting carrageenin-induced edema and showing analgesic effects that sometimes exceeded those of reference drugs like indomethacin and phenylbutazone (Vigorita et al., 1988).

Antimicrobial Agents

The synthesis of thiazolidine-4-one derivatives has been pursued for their potential antimicrobial effects. Some compounds within this class have been found to have promising antimicrobial activity, including actions against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. This underscores the potential for developing new antimicrobial agents based on these molecular frameworks (Baviskar et al., 2013).

Anticonvulsant Evaluation

Indoline derivatives have been evaluated for their anticonvulsant activities using various models. The results indicated that specific compounds exhibited significant anticonvulsant activity, highlighting the therapeutic potential of these compounds in treating seizure disorders (Nath et al., 2021).

Src Kinase Inhibitory and Anticancer Activities

Research into N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives, which share structural similarities with the base compound, demonstrated Src kinase inhibitory activities and anticancer effects. These studies provide insights into the role of specific structural elements in inhibiting cancer cell proliferation and offer potential pathways for cancer therapy development (Fallah-Tafti et al., 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[3-(4-fluorophenyl)-7'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN3O3S/c1-16-6-10-19(11-7-16)28-22(31)14-29-24-17(2)4-3-5-21(24)26(25(29)33)30(23(32)15-34-26)20-12-8-18(27)9-13-20/h3-13H,14-15H2,1-2H3,(H,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJKIGFOHGKJNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

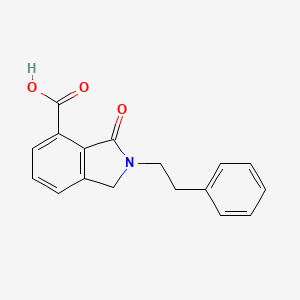

![3,5-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410176.png)

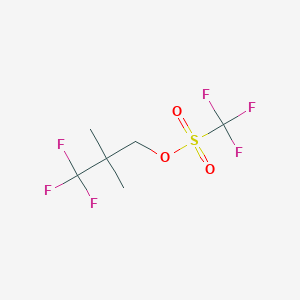

![2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2410182.png)

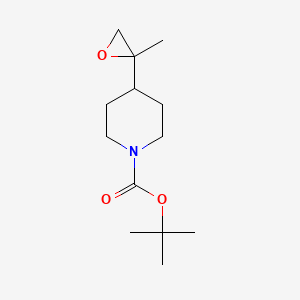

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2410187.png)

![N-[(5-Cyano-1-methylpyrrol-3-yl)methyl]-N-(2,2-dimethylbutyl)prop-2-enamide](/img/structure/B2410194.png)